
1,4-Bis(heptylamino)anthracene-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Bis(heptylamino)anthracene-9,10-dione is an organic compound belonging to the anthraquinone family. Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals. This particular compound features two heptylamino groups attached to the anthracene-9,10-dione core, which can influence its chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(heptylamino)anthracene-9,10-dione typically involves the reaction of 1,4-dichloroanthracene-9,10-dione with heptylamine. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and cost-effectiveness. The use of continuous flow reactors and automated synthesis could be potential methods for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Bis(heptylamino)anthracene-9,10-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction can lead to the formation of hydroquinones.
Substitution: The amino groups can participate in substitution reactions, such as alkylation or acylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Alkyl halides or acyl chlorides are typical reagents for substitution reactions.
Major Products Formed
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Aplicaciones Científicas De Investigación
1,4-Bis(heptylamino)anthracene-9,10-dione has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other anthraquinone derivatives.
Mecanismo De Acción
The mechanism of action of 1,4-Bis(heptylamino)anthracene-9,10-dione is not fully understood, but it is believed to interact with cellular components through its quinone moiety. Quinones are known to participate in redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This property is exploited in anticancer research, where the compound can induce apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Mitoxantrone: An anthraquinone-based anticancer drug with structural similarities.
Ametantrone: Another anthraquinone derivative used in cancer treatment.
9,10-Bis(phenylethynyl)anthracene: Used in organic electronics and as a fluorescent probe.
Uniqueness
1,4-Bis(heptylamino)anthracene-9,10-dione is unique due to its heptylamino substituents, which can influence its solubility, reactivity, and biological activity. These properties make it a valuable compound for research in various fields, including medicinal chemistry and materials science .
Propiedades
Número CAS |
83329-06-0 |
|---|---|
Fórmula molecular |
C28H38N2O2 |
Peso molecular |
434.6 g/mol |
Nombre IUPAC |
1,4-bis(heptylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C28H38N2O2/c1-3-5-7-9-13-19-29-23-17-18-24(30-20-14-10-8-6-4-2)26-25(23)27(31)21-15-11-12-16-22(21)28(26)32/h11-12,15-18,29-30H,3-10,13-14,19-20H2,1-2H3 |
Clave InChI |
FOVQOVMFSCSFBQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCNC1=C2C(=C(C=C1)NCCCCCCC)C(=O)C3=CC=CC=C3C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


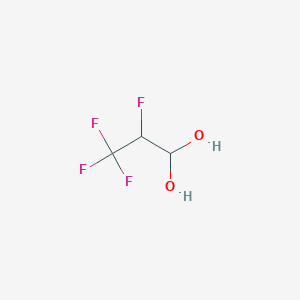
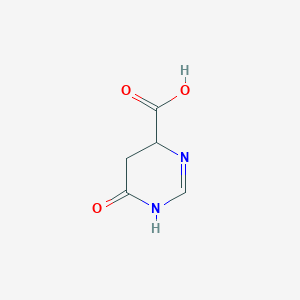
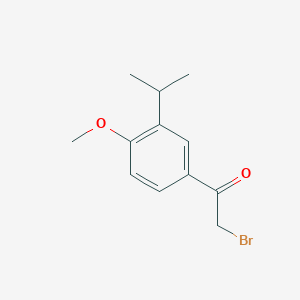
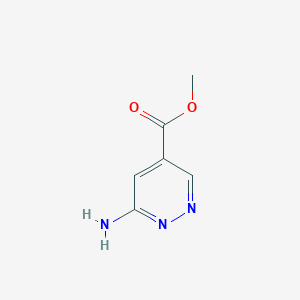
![1H-pyrazolo[3,4-b]pyridine-5-carbohydrazide](/img/structure/B15248126.png)

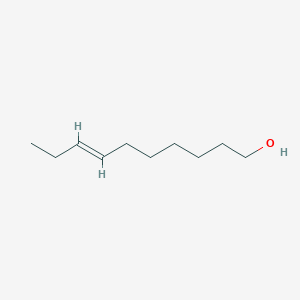
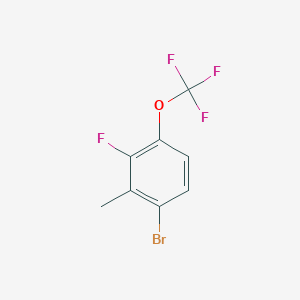
![2-Bromo-6-chloropyrazolo[1,5-a]pyrimidine](/img/structure/B15248148.png)
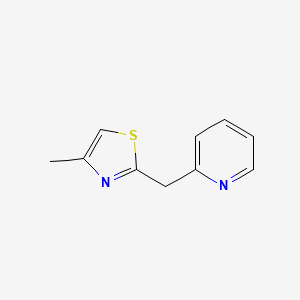
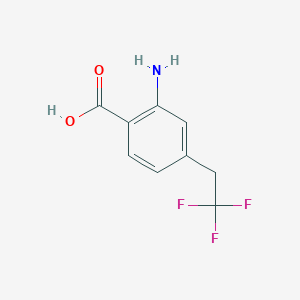


![Methyl 6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B15248186.png)
